molecular formula C18H18N4O4S2 B2865572 8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide CAS No. 2320727-26-0

8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide

Cat. No. B2865572
M. Wt: 418.49
InChI Key:
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Description

Synthesis Analysis

The synthesis of these types of compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings12. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates1.



Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation3.



Physical And Chemical Properties Analysis

Pyrrolidine is a colourless liquid that is miscible with water and most organic solvents4. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents2.


Safety And Hazards

The safety and hazards of these compounds depend on their specific structure and properties. It’s important to handle them with care and follow safety guidelines.


Future Directions

The development of new drugs often relies on the use of heterocyclic scaffolds12. Therefore, the design and synthesis of new compounds with these scaffolds could be a promising direction for future research.


Please note that this is a general analysis and may not apply directly to the specific compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

8-oxo-N-(2-pyrrolidin-1-ylethyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadec-5-ene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c23-16-10-7-12-13(26-9-25-12)8-11(10)22-15(20-16)14(28-18(22)27)17(24)19-3-6-21-4-1-2-5-21/h10-13H,1-9H2,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZUQGJBIRFPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=C3NC(=O)C4CC5C(CC4N3C(=S)S2)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide

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